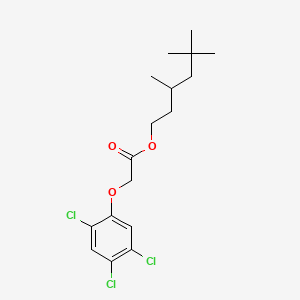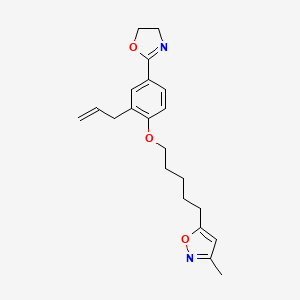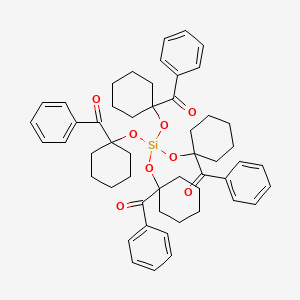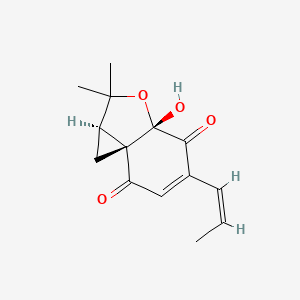
1,2-Anthracenedione, 7-hydroxy-8-methoxy-6-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Anthracenedione, 7-hydroxy-8-methoxy-6-methyl- is a derivative of anthraquinone, a class of aromatic organic compounds. This compound is known for its unique chemical structure, which includes hydroxy, methoxy, and methyl substituents on the anthracenedione core. It has been identified in various natural sources, including the epidermal pigment of the marine worm Halla parthenopeia .
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the oxidation of hallachrome leucotriacetate with chromic acid to yield the desired anthraquinone derivative .
Industrial Production Methods
general methods for producing anthraquinone derivatives often involve the use of Friedel-Crafts acylation reactions, followed by various functional group modifications .
化学反応の分析
Types of Reactions
1,2-Anthracenedione, 7-hydroxy-8-methoxy-6-methyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone.
Substitution: Electrophilic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Chromic acid is commonly used for oxidation reactions.
Reduction: Sodium borohydride or other reducing agents can be used for reduction reactions.
Substitution: Friedel-Crafts acylation reactions often use aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions include various hydroxy, methoxy, and methyl-substituted anthraquinone derivatives .
科学的研究の応用
1,2-Anthracenedione, 7-hydroxy-8-methoxy-6-methyl- has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other anthraquinone derivatives.
Biology: The compound has been studied for its role in the pigmentation of marine organisms.
Industry: Anthraquinone derivatives are used in the production of dyes and pigments.
作用機序
The mechanism of action of 1,2-Anthracenedione, 7-hydroxy-8-methoxy-6-methyl- involves its interaction with various molecular targets and pathways. For instance, it has been shown to exhibit antibacterial activity by inhibiting the growth of certain bacterial strains . The exact molecular targets and pathways involved in its action are still under investigation.
類似化合物との比較
Similar Compounds
1,2,3,7-Tetrahydroxy-8-methoxy-6-methyl-9,10-anthraquinone: Another anthraquinone derivative with similar substituents.
1,6-Dihydroxy-2-hydroxymethyl-5-methoxy-9,10-anthracenedione: A related compound with additional hydroxy and hydroxymethyl groups.
1,2-Dimethoxyanthraquinone: A simpler derivative with two methoxy groups.
Uniqueness
1,2-Anthracenedione, 7-hydroxy-8-methoxy-6-methyl- is unique due to its specific arrangement of hydroxy, methoxy, and methyl groups, which confer distinct chemical and biological properties. Its role in natural pigmentation and potential antibacterial activity further highlight its uniqueness .
特性
CAS番号 |
38393-67-8 |
|---|---|
分子式 |
C16H12O4 |
分子量 |
268.26 g/mol |
IUPAC名 |
7-hydroxy-8-methoxy-6-methylanthracene-1,2-dione |
InChI |
InChI=1S/C16H12O4/c1-8-5-10-6-9-3-4-13(17)15(19)11(9)7-12(10)16(20-2)14(8)18/h3-7,18H,1-2H3 |
InChIキー |
FMNLMMVECPXEJU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=CC3=C(C=C2C(=C1O)OC)C(=O)C(=O)C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















